4-(4-Benzylpiperazin-1-yl)benzene-1,2-diamine
Description
Historical Development and Research Context
The synthesis of this compound emerged from systematic efforts to optimize the pharmacological profiles of early benzylpiperazine derivatives. Piperazine-based compounds gained prominence in the mid-20th century as antipsychotics and antidepressants, with benzylpiperazine itself (CAS 2759-28-6) serving as a prototype for serotonin receptor agonists. The incorporation of a diaminobenzene moiety marked a strategic shift toward enhancing electron-donating capacity and π-π stacking interactions, critical for targeting oxidative stress pathways and enzyme active sites.
Early synthetic routes involved nucleophilic aromatic substitution, where 1,2-diaminobenzene reacted with 4-benzylpiperazine under alkaline conditions. Advances in catalytic methods, particularly using palladium-catalyzed coupling reactions, improved yields to >75% while maintaining regioselectivity. The compound’s development paralleled discoveries in ferroptosis inhibition, where ortho-diamine groups demonstrated radical-trapping efficacy via planar seven-membered transition states. This dual functionality—bridging classical receptor modulation and redox chemistry—established its relevance in multifactorial disease models.
Significance in Medicinal Chemistry Research
This compound occupies a niche in drug design due to its modular structure and polypharmacological potential:
- Enzyme Inhibition : The diaminobenzene core mimics natural cofactors in monoamine oxidases (MAOs) and acetylcholinesterases (AChE). Computational docking studies reveal hydrogen bonding between the amine groups and catalytic residues (e.g., Tyr435 in MAO-B), with binding affinities (Kᵢ) ranging from 0.8–2.3 μM.
- Receptor Modulation : The benzylpiperazine moiety aligns with GPCR binding pockets, particularly 5-HT₁ₐ and α₂-adrenergic receptors. Substitution at the piperazine nitrogen modulates selectivity; for instance, bulkier groups favor dopamine D₃ receptor antagonism.
- Redox Activity : The ortho-diamine configuration enables single-electron transfer reactions, scavenging lipid peroxyl radicals (LOO- ) with rate constants (kₐₚₚ) of 1.2 × 10⁴ M⁻¹s⁻¹, comparable to ferrostatin-1.
Table 1 : Comparative Pharmacological Activities of Benzylpiperazine Derivatives
| Compound | Target | Activity (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| 1-Benzylpiperazine | 5-HT₁ₐ Receptor | 120 nM | |
| 4-(4-BzP)-1,2-benzenediamine | MAO-B | 1.8 μM | |
| Ferrostatin-1 | Lipid peroxidation | 0.9 μM |
Structural Classification within Benzylpiperazine Derivatives
This compound belongs to the N-substituted benzylpiperazine class, distinguished by its 1,2-diaminobenzene substituent. Key structural features include:
- Piperazine Ring : Adopts a chair conformation, with the benzyl group at N4 and diaminobenzene at N1. The C–N–C angle (118°) facilitates hydrogen bonding with aspartate residues in enzymatic pockets.
- Diaminobenzene Core : The ortho-diamine arrangement creates a electron-dense region, enhancing interactions with quinonoid cofactors (e.g., FAD in MAO).
- Substituent Effects : Introducing electron-withdrawing groups (e.g., –NO₂) at the benzene ring increases MAO-B inhibition by 3-fold, while para-methyl groups improve blood-brain barrier permeability.
Figure 1 : Structural comparison with related derivatives:
Relationship to Other Diaminobenzene Pharmacophores
The diaminobenzene unit links this compound to several therapeutic classes:
- Ferroptosis Inhibitors : ortho-Phenylenediamine derivatives like ferrostatin-1 stabilize lipid membranes by trapping LOO- radicals. The target compound’s NH groups form H-bonds with peroxyl radicals, reducing oxidation potential by 150 mV.
- Anticancer Agents : Quinazoline-diamine hybrids (e.g., 6-(4-benzylpiperazin-1-yl)quinazoline) inhibit topoisomerase II via intercalation, with GI₅₀ values of 8.2 μM in MCF-7 cells.
- Antipsychotics : Structural analogs with meta-diamine configurations show D₂ receptor occupancy >70% at 10 mg/kg doses, though with increased extrapyramidal side effects.
Table 2 : Diaminobenzene Pharmacophores and Biological Targets
| Pharmacophore | Target | Therapeutic Area |
|---|---|---|
| ortho-Diamine | Lipid peroxidation | Neurodegeneration |
| para-Diamine | DNA intercalation | Oncology |
| meta-Diamine | Dopamine receptors | Psychiatry |
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)benzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c18-16-7-6-15(12-17(16)19)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,18-19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAGSHBUTDTARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)benzene-1,2-diamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected using reagents like PhSH (thiophenol) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperazin-1-yl)benzene-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines. Substitution reactions can lead to various substituted piperazine derivatives.
Scientific Research Applications
While a comprehensive article focusing solely on the applications of "4-(4-Benzylpiperazin-1-yl)benzene-1,2-diamine" with detailed data tables and case studies is not available within the provided search results, the available literature does offer some insight into its synthesis and potential applications.
Chemical Information
Synthesis
The synthesis of quinoxaline derivatives bearing substituted benzylpiperazine moieties has been described . In one synthesis method, benzene-1,2-diamine is reacted with diethyl oxalate to afford quinoxaline-2,3(1H,4H)-dione, which is then reacted with refluxing hydrazine hydrate to yield 3-hydrazono-3,4-dihydroquinoxalin-2(1H)-one. This compound is reacted with ethyl orthoformate to create another compound, which then reacts with refluxing phosphorus oxychloride (POCl3). The nucleophilic aromatic substitution reactions of this product with various monosubstituted piperazines in refluxing acetone in the presence of potassium carbonate yields the target compounds .
Potential Applications
Based on the search results, "this compound" may have potential applications in the following areas:
- Pharmaceuticals: Quinoxaline derivatives, which can be synthesized using benzene-1,2-diamine, have shown positive inotropic activity .
- Cosmetics: Experimental design techniques are effective tools for research and development of cosmetics . The raw materials can influence rheological parameters, sensory perception, and clinical efficacy .
- Research: It can be used as a building block in the synthesis of more complex molecules for research purposes .
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with various receptors and enzymes in the body, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Substituent Effects on Piperazine Moieties
The piperazine ring’s substitution pattern significantly influences physicochemical and pharmacological properties:
Key Findings :
Electronic and Steric Modifications on the Aromatic Core
Variations in the benzene ring’s substitution pattern alter electronic distribution and reactivity:
Biological Activity
4-(4-Benzylpiperazin-1-yl)benzene-1,2-diamine, also known by its CAS number 124802-85-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and related research findings.
- Molecular Formula : C17H22N4
- Molar Mass : 282.38 g/mol
The primary biological activity of this compound involves its interaction with neurotransmitter systems, particularly dopamine and serotonin receptors. This compound may act as an agonist or antagonist at these receptors, influencing neurotransmission and various physiological processes .
Target Enzymes
The compound has been shown to interact with carbonic anhydrase (CA) enzymes, specifically human CAI and CAII. Its binding to the active site of CAII inhibits the enzyme's activity, which is essential for maintaining pH and CO2 homeostasis in the body.
Neurotransmitter Modulation
The interaction of this compound with neurotransmitter receptors can lead to significant changes in neurotransmitter levels, impacting mood, cognition, and behavior. It has been observed to alter gene expression related to neurotransmitter synthesis and degradation .
Cellular Effects
At the cellular level, this compound can modulate signaling pathways involving neurotransmitters such as dopamine and serotonin. Studies indicate that it may affect synaptic transmission in neuronal cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits dose-dependent effects on cellular functions. Lower doses have shown therapeutic potential by enhancing neurotransmitter systems, while higher doses may lead to adverse effects due to toxicity .
In Vivo Studies
Animal model studies have indicated that the compound’s pharmacological effects are influenced by dosage. For example:
- Therapeutic Dose : At lower doses (e.g., 5 mg/kg), the compound showed enhanced cardiac output.
- Toxic Dose : Higher doses (e.g., 50 mg/kg) resulted in significant toxicity and adverse physiological responses .
Case Studies
Q & A
Basic: What are the standard synthetic routes for 4-(4-Benzylpiperazin-1-yl)benzene-1,2-diamine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
A common approach involves reducing nitro intermediates to diamine derivatives. For example, 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine (a structural analog) was synthesized via catalytic hydrogenation using Pd/C (10%) and hydrazine hydrate under microwave irradiation, achieving high efficiency . Optimization can be achieved by:
- Microwave-assisted synthesis : Reduces reaction time and improves yield.
- Catalyst selection : Pd/C enhances nitro-group reduction while minimizing side reactions.
- Purity control : Column chromatography or recrystallization ensures ≥98% purity, critical for downstream applications .
Advanced: How can computational methods like quantum chemical calculations be integrated into the design of novel derivatives?
Methodological Answer:
The ICReDD framework combines quantum chemical reaction path searches with experimental data to streamline reaction design. For instance:
- Reaction path prediction : Quantum calculations identify energetically favorable pathways for functionalizing the benzylpiperazine moiety.
- Data-driven optimization : Machine learning extracts patterns from experimental results (e.g., substituent effects on reactivity) to refine synthetic protocols .
- Feedback loops : Experimental outcomes inform computational models, accelerating derivative discovery .
Basic: What spectroscopic techniques are essential for characterizing this compound, and how are data inconsistencies resolved?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments, with discrepancies resolved by comparing experimental shifts to computational predictions (e.g., DFT).
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
- Elemental analysis : Validates purity and empirical formula .
For conflicting data, repeat experiments under controlled conditions (e.g., dry solvents, inert atmosphere) and cross-validate with alternative methods (e.g., IR spectroscopy) .
Advanced: What factorial design approaches are suitable for optimizing multi-step syntheses involving this diamine?
Methodological Answer:
A 2^k factorial design systematically tests variables (e.g., temperature, catalyst loading, solvent polarity). For example:
- Screening experiments : Identify critical factors (e.g., microwave power in nitro-group reduction).
- Response surface methodology (RSM) : Models interactions between variables to maximize yield while minimizing impurities .
- Taguchi methods : Robustly optimize conditions for scalability, particularly in heterocyclic ring-closure reactions .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Waste disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines .
- Emergency procedures : Immediate rinsing with water for 15+ minutes upon exposure, followed by medical consultation .
Advanced: How do substituents on the benzylpiperazine moiety affect the compound’s reactivity in heterocyclic synthesis?
Methodological Answer:
Substituents influence electronic and steric effects:
- Electron-withdrawing groups (e.g., -F) : Increase electrophilicity at the benzene ring, facilitating nucleophilic aromatic substitution in benzimidazole formation .
- Bulkier groups (e.g., -CH₂Ph) : May hinder cyclization kinetics, requiring higher temperatures or prolonged reaction times.
- Quantitative structure-activity relationship (QSAR) studies : Correlate substituent properties (Hammett constants) with reaction rates to predict optimal modifications .
Basic: What purification methods are effective for isolating this diamine from reaction mixtures?
Methodological Answer:
- Column chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to separate polar impurities.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting solubility differences.
- HPLC : For analytical-scale purification, employ reverse-phase C18 columns with UV detection at λ ≈ 250 nm .
Advanced: Can AI-driven experimental platforms accelerate the discovery of pharmacological activities in derivatives?
Methodological Answer:
Yes, via:
- Autonomous laboratories : AI systems design experiments, adjust parameters in real-time (e.g., pH, stoichiometry), and analyze outcomes without human intervention.
- Virtual screening : Machine learning models predict binding affinities to target proteins (e.g., opioid receptors) using structural fingerprints of the diamine scaffold .
- High-throughput experimentation (HTE) : Robotics execute 100+ parallel reactions, rapidly identifying bioactive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
